3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
CAS No.: 1159978-83-2
Cat. No.: VC2891171
Molecular Formula: C12H8F3NO4
Molecular Weight: 287.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159978-83-2 |
|---|---|
| Molecular Formula | C12H8F3NO4 |
| Molecular Weight | 287.19 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F3NO4/c1-19-7-4-2-6(3-5-7)9-8(11(17)18)10(20-16-9)12(13,14)15/h2-5H,1H3,(H,17,18) |
| Standard InChI Key | ATLKCDMUQMRNNN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Classification
Structural Overview
3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid belongs to the isoxazole class of heterocyclic compounds, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms. This particular derivative features three key functional groups: a 4-methoxyphenyl substituent at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 4-position of the isoxazole ring . The presence of these specific substituents contributes to the compound's chemical behavior and potential applications in research settings.
Classification Context
The compound represents an important intersection of several chemical classes. As an isoxazole derivative, it belongs to a family of compounds known for their diverse biological activities and applications in pharmaceutical research. Additionally, the presence of the trifluoromethyl group classifies it as an organofluorine compound, a category that has gained significant attention in medicinal chemistry due to the unique properties that fluorine substitution can impart, including enhanced metabolic stability and altered lipophilicity.
Physical and Chemical Properties
Molecular Specifications
The definitive physical and chemical properties of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid are essential for its characterization and application in research contexts. The compound possesses a well-defined molecular structure with specific atomic arrangements that determine its chemical behavior.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H8F3NO4 | |
| Molecular Weight | 287.19 g/mol | |
| CAS Number | 1159978-83-2 | |
| Creation Date in Database | December 11, 2015 | |
| Last Modified | April 5, 2025 |
Structural Identifiers
The compound can be uniquely identified through various systematic naming conventions and digital representations, which are crucial for database indexing and chemical information exchange.
Structural Characteristics
Core Structure Analysis
Functional Group Contributions
Each functional group in the molecule makes specific contributions to its physical, chemical, and potential biological properties:
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid have been documented in chemical databases and literature, including:
-
Methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate, which features a methyl ester instead of the free carboxylic acid and a 4-methylphenyl rather than a 4-methoxyphenyl substituent
-
5-Amino-3-(4-methoxyphenyl)isoxazole, which shares the 4-methoxyphenyl substituent and isoxazole core but features an amino group at the 5-position instead of a trifluoromethyl group
-
3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, which represents a more complex heterocyclic system incorporating both isoxazole and pyridine rings
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